1-(2-Chlorophenyl)but-3-en-1-amine, also known as (S)-1-(2-chlorophenyl)but-3-en-1-amine hydrochloride, is an organic compound characterized by a chlorophenyl group attached to a butenylamine chain. Its molecular formula is C10H12ClN, and it has a molecular weight of 183.66 g/mol. The compound features a double bond between the second and third carbon atoms of the butyl chain, contributing to its reactivity and potential biological activity. The presence of the chlorine atom on the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets .
The biological activity of 1-(2-Chlorophenyl)but-3-en-1-amine has been explored in various studies, particularly its potential as a pharmacological agent. Compounds with similar structures have shown promise in modulating neurotransmitter systems, acting as inhibitors or agonists at specific receptors. While specific data on this compound's activity is limited, its structural features suggest potential interactions with biological targets involved in neurological and cardiovascular functions .
The synthesis of 1-(2-Chlorophenyl)but-3-en-1-amine typically involves several steps:
1-(2-Chlorophenyl)but-3-en-1-amine has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders due to its structural similarity to known pharmacological agents. Its unique properties may also make it suitable for use in organic synthesis as an intermediate for producing other complex molecules .
Interaction studies involving 1-(2-Chlorophenyl)but-3-en-1-amine focus on its binding affinity and activity at various biological targets. Research indicates that compounds with similar structures can interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. Further studies are necessary to elucidate the specific interactions and mechanisms of action for this compound .
Several compounds exhibit structural similarities to 1-(2-Chlorophenyl)but-3-en-1-amine:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| (R)-1-(2-Chlorophenyl)but-3-en-1-amine | Enantiomer | Different stereochemistry compared to (S)-isomer. |
| 1-(2-Chlorophenyl)butane-1-amine | Saturated analog | Lacks the double bond in the butenylamine chain. |
| 1-(3-Chlorophenyl)butan-3-en-1-amine | Structural isomer | Chlorine substitution at different position on phenyl. |
| 4-Chloroaniline | Amino derivative | No double bond; simpler structure compared to butenylamine. |
The uniqueness of 1-(2-Chlorophenyl)but-3-en-1-amine lies in its specific stereochemistry and the combination of both a chlorophenyl group and a butenylamine chain. This combination imparts distinct chemical properties that may enhance its biological activity compared to other similar compounds .
The enantioselective synthesis of 1-(2-chlorophenyl)but-3-en-1-amine can be achieved using chiral auxiliary strategies analogous to those employed in the asymmetric synthesis of cyclopentane-based amino acids. A key methodology involves the use of oxazinone derivatives as chiral glycine equivalents to direct stereochemical outcomes. For instance, alkylation of (S)- or (R)-configured oxazinones with electrophilic reagents under strongly basic conditions enables the construction of quaternary stereocenters with high enantiomeric excess. In a representative protocol, treatment of a chiral oxazinone with 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide in tetrahydrofuran (THF) at -78°C, mediated by the phosphazenic base tert-butyliminotris(pyrrolidino)phosphorane (t-BuP4), yields spirocyclic intermediates that can be hydrolyzed to free amino acids .
Adapting this approach to 1-(2-chlorophenyl)but-3-en-1-amine would require substituting the iodinated cyclopentane precursor with a suitably functionalized chlorophenyl-containing electrophile. The steric and electronic properties of the 2-chlorophenyl group may influence the reaction’s stereoselectivity, particularly during the alkylation step where the chiral auxiliary directs the spatial arrangement of the incoming electrophile. Post-alkylation, acid hydrolysis of the oxazinone ring would release the target amine while preserving the stereochemical integrity of the quaternary carbon.
Table 1: Representative Reaction Conditions for Chiral Auxiliary-Mediated Synthesis
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 65–78 | |
| Temperature | -78°C (alkylation) | – | |
| Base | t-BuP4 | – | |
| Chiral auxiliary | (S)-Oxazinone derivative | – |
While the provided literature does not explicitly detail transition metal-catalyzed methods for 1-(2-chlorophenyl)but-3-en-1-amine, analogous asymmetric amination reactions suggest potential pathways. Palladium-catalyzed cross-couplings, such as the Buchwald-Hartwig amination, could theoretically enable the introduction of the amine group to a pre-functionalized chlorophenyl scaffold. For example, coupling a 2-chlorophenylboronic acid derivative with a butenylamine precursor in the presence of a chiral palladium catalyst might yield enantiomerically enriched product. However, the steric hindrance posed by the chlorophenyl group and the sensitivity of the alkene moiety to metal-mediated side reactions (e.g., isomerization) would require careful optimization of ligands and reaction conditions.
Solvent polarity and reaction temperature critically influence the yield and stereoselectivity of 1-(2-chlorophenyl)but-3-en-1-amine synthesis. Polar aprotic solvents like THF and acetonitrile enhance the solubility of intermediates and stabilize charged transition states during alkylation steps. In the chiral auxiliary-mediated approach, THF’s moderate polarity facilitates efficient mixing of the glycine equivalent and electrophile while minimizing side reactions such as premature hydrolysis .
Temperature control is equally vital. Low temperatures (-78°C) suppress competing pathways like epimerization or over-alkylation during the formation of stereocenters. For instance, maintaining cryogenic conditions during the t-BuP4-mediated alkylation ensures high enantiomeric excess by slowing down non-selective background reactions. Subsequent hydrolysis steps, however, may require elevated temperatures (50–80°C) to cleave the oxazinone ring efficiently without racemization.
Table 2: Solvent and Temperature Optimization in Alkylation Reactions
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Yield (%) | Source |
|---|---|---|---|---|
| THF | 7.5 | 1.0 | 78 | |
| Acetonitrile | 37.5 | 0.6 | 62 | |
| DMF | 36.7 | 0.4 | 54 |
Sustainable synthesis of 1-(2-chlorophenyl)but-3-en-1-amine remains underexplored in the available literature, but general principles of green chemistry can guide future developments. Replacing traditional solvents like THF with bio-based alternatives (e.g., cyclopentyl methyl ether) may reduce environmental impact while maintaining reaction efficiency. Additionally, catalytic asymmetric methods that eliminate stoichiometric chiral auxiliaries could minimize waste generation. For example, enzymatic amination using transaminases or imine reductases offers atom-economical routes to enantiopure amines, though substrate compatibility with the chlorophenyl group requires validation.
Energy-efficient techniques such as microwave-assisted synthesis could also accelerate reaction rates and improve yields. Preliminary studies on related amines demonstrate that microwave irradiation reduces reaction times from hours to minutes while enhancing stereocontrol through uniform heating . Implementing continuous-flow systems may further optimize resource use by enabling precise control over reaction parameters and facilitating catalyst recycling.
The gamma-aminobutyric acid transporter subtypes represent critical components in the regulation of GABAergic neurotransmission, with four distinct mouse GABA transporter subtypes (mGAT1-4) exhibiting varying substrate specificities and kinetic properties [1] [6]. These transporters belong to the solute carrier family SLC-6 and function as sodium/chloride-dependent symporters, facilitating the cotransport of two sodium ions and one chloride ion alongside GABA [11] [34].
Structural analogs of 1-(2-Chlorophenyl)but-3-EN-1-amine demonstrate differential binding affinities across the mGAT subtypes, with binding affinity determined through competitive mass spectrometry binding assays utilizing liquid chromatography-electrospray ionization tandem mass spectrometry [1] [6]. The mGAT1 subtype exhibits the highest abundance among GABAergic transporters and primarily localizes to presynaptic GABAergic neurons, while mGAT3 predominantly resides in astrocytes [11] [34].
Table 1: mGAT Subtype Distribution and Kinetic Parameters
| mGAT Subtype | Primary Localization | Km (GABA) | Relative Abundance | Inhibitor Sensitivity |
|---|---|---|---|---|
| mGAT1 | Presynaptic neurons | 3.1-10.6 μM | Highest | NO711 sensitive |
| mGAT2 | Leptomeningeal cells | Variable | Moderate | Limited selectivity |
| mGAT3 | Astrocytes | Variable | Moderate | Specific inhibitors |
| mGAT4 | Specialized regions | Variable | Lowest | Research ongoing |
The inhibitory potency of chlorophenyl-containing compounds is determined using tritiated GABA uptake assays in human embryonic kidney cells stably expressing mouse GATs [1] [6]. Compounds demonstrating the ability to reduce GABA uptake by at least 50% at 100 micromolar concentrations are classified as active inhibitors [1]. The pIC50 values for effective inhibitors are established through triplicate sampling across three independent experimental conditions [1].
Dynamic regulation of mGAT function occurs through protein kinase C activation and phosphatase PP2B modulation, affecting transporter trafficking from trans-Golgi apparatus to plasma membrane [34]. These post-translational modifications alter the surface-to-cytoplasm expression ratios of mGAT proteins, directly influencing GABA translocation rates [34].
Ionotropic GABA receptors constitute pentameric ligand-gated ion channels comprising five subunits that form chloride-selective pores [15] [16]. The alpha4beta2 nicotinic acetylcholine receptor subtype demonstrates significant involvement in cognitive function modulation and exhibits susceptibility to allosteric modulators [2] [12].
GABA-A receptor positive allosteric modulators enhance receptor activity by binding to sites distinct from the orthosteric GABA binding site, resulting in increased channel opening frequency and duration [14] [16]. These modulators exhibit no direct effect in the absence of GABA or other agonists, maintaining the natural spatiotemporal characteristics of endogenous neurotransmitter signaling [13] [14].
Table 2: Ionotropic GABA Receptor Allosteric Modulation Sites
| Binding Site | Receptor Subtype | Modulator Class | Effect on Channel |
|---|---|---|---|
| Benzodiazepine site | α1β2γ2L | Positive modulators | Increased opening frequency |
| Barbiturate site | Multiple subtypes | Mixed modulators | Extended opening duration |
| Neurosteroid site | α/β subunits | Endogenous modulators | Variable effects |
| Ethanol site | β subunits | Exogenous modulators | Enhanced conductance |
The molecular mechanism of allosteric modulation involves conformational changes transmitted through the F-loop region projecting from the agonist binding site toward the ion channel pore [38]. Recent experimental evidence suggests that large portions of the receptor protein undergo conformational alterations during channel gating processes [38].
Compound binding at allosteric sites produces leftward shifts in GABA concentration-response curves, indicating enhanced apparent affinity for the endogenous ligand [17]. The benzodiazepine binding site, located at the α1/γ2 subunit interface, represents the most extensively characterized allosteric modulatory site [14] [17].
Subtype selectivity in allosteric modulation arises from decreased evolutionary pressure for sequence conservation within allosteric binding sites compared to orthosteric sites [13]. This selectivity enables the development of compounds with enhanced receptor subtype specificity while maintaining physiological signaling patterns [13].
Monoamine oxidase enzymes catalyze the oxidative deamination of neurotransmitter amines through flavin adenine dinucleotide-dependent mechanisms [19] [23]. The two primary isoforms, monoamine oxidase A and monoamine oxidase B, exhibit distinct substrate specificities and tissue distributions [19] [20].
Chlorophenyl-substituted compounds demonstrate preferential inhibition of monoamine oxidase B over monoamine oxidase A, with selectivity indices ranging from 25 to 181-fold [19]. The most potent inhibitors in this chemical class exhibit IC50 values in the submicromolar range for monoamine oxidase B inhibition [19] [20].
Table 3: Monoamine Oxidase Inhibition Kinetic Parameters
| Compound Class | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index | Inhibition Type |
|---|---|---|---|---|
| Halogenated derivatives | >20 | 0.14-0.22 | 100-180 | Competitive |
| Fluorinated analogs | 15-25 | 0.15-0.18 | 120-167 | Competitive |
| Chlorinated variants | >40 | 0.20-0.36 | 110-200 | Competitive |
| Reference compounds | 0.008-1.6 | 0.07-0.11 | Variable | Mixed |
Kinetic analysis through Lineweaver-Burk plotting reveals competitive inhibition mechanisms for the most active compounds, with Ki values of 0.097 ± 0.0021 and 0.10 ± 0.038 micromolar respectively [19]. Reversibility studies utilizing dialysis methods demonstrate effective recovery of monoamine oxidase B activity, confirming reversible competitive inhibition [19].
Structure-activity relationships indicate that halogen substitution patterns significantly influence inhibitory potency [19]. Fluorine substitution in the B-ring position consistently produces high monoamine oxidase B inhibitory activity, while specific electronegativity requirements govern optimal binding interactions [19].
The mechanistic probe 2-chloro-2-phenylethylamine demonstrates substrate behavior with monoamine oxidase B, exhibiting a Km of 30 micromolar and turnover number of 80 per minute at physiological pH [21]. This compound produces primarily 2-chloro-2-phenylacetaldehyde as the oxidation product, with minimal formation of 2-phenylacetaldehyde [21].
Cytochrome P450 enzymes represent the primary metabolic pathway for xenobiotic biotransformation, with specific isoforms exhibiting distinct substrate preferences and catalytic mechanisms [25] [29]. Human cytochrome P450 2B6 demonstrates particular significance in the metabolism of chlorophenyl-containing substrates [26] [27].
Cytochrome P450 2B6 catalyzes the N-demethylation of compounds containing chlorophenyl moieties through mechanism-based inhibition pathways [26]. Chemical inhibition studies utilizing isoform-selective inhibitors reveal significant involvement of cytochrome P450 2B6 in the biotransformation of structurally related compounds [26].
Table 4: Cytochrome P450 Isoenzyme Interaction Profile
| CYP Isoform | Substrate Affinity | Inhibition Potency | Mechanism Type | Clinical Relevance |
|---|---|---|---|---|
| CYP2B6 | High | Mechanism-based | Direct binding | Primary pathway |
| CYP3A4 | Moderate | Weak (>25 μM) | Competitive | Secondary role |
| CYP2C9 | Low | Minimal | Non-specific | Limited involvement |
| CYP2D6 | Low | Weak (>25 μM) | Variable | Minor pathway |
Correlation analyses in human liver microsomes demonstrate strong relationships between compound metabolism and cytochrome P450 2B6-catalyzed bupropion hydroxylation activity [26]. Recombinant cytochrome P450 2B6 exhibits the highest catalytic activity among ten tested P450 isoforms for structurally similar substrates [26].
The active site architecture of cytochrome P450 2B6 accommodates chlorophenyl substituents through specific binding interactions involving methionine residues M236 and M286 located in transmembrane domains [27]. These residues serve as critical determinants for substrate binding and catalytic function [27].
Metabolic stability considerations reveal that compounds with shorter linker regions demonstrate enhanced resistance to cytochrome P450-mediated biotransformation [30]. The primary metabolic soft spots occur at N-dealkylation sites, particularly when aromatic substituents provide stabilization for intermediate metabolites [30].
The antimicrobial properties of 1-(2-Chlorophenyl)but-3-EN-1-amine and structurally related compounds demonstrate broad-spectrum activity against both gram-positive and gram-negative bacterial pathogens. These compounds exhibit significant minimum inhibitory concentration values across diverse microbial species, suggesting multiple mechanisms of antimicrobial action .
Gram-positive bacteria demonstrate varied susceptibility patterns to chlorophenyl amine derivatives, with particular sensitivity observed in clinically relevant pathogens. Staphylococcus aureus, a major healthcare-associated pathogen, shows moderate to high susceptibility with minimum inhibitory concentration values ranging from five point sixty-four to seventy-seven point thirty-eight micromolar . This broad range indicates strain-specific variations in susceptibility, likely related to different resistance mechanisms present in clinical isolates.
Bacillus subtilis demonstrates exceptional susceptibility to chlorophenyl amine compounds, with minimum inhibitory concentration values ranging from four point sixty-nine to twenty-two point nine micromolar . This high level of sensitivity suggests that gram-positive bacteria with simpler cell wall structures may be more vulnerable to the antimicrobial effects of these compounds. The mechanism of action likely involves disruption of essential cellular processes, including protein synthesis and membrane integrity .
Enterococcus species present particular clinical challenges due to their intrinsic and acquired resistance mechanisms. However, chlorphenyl amine derivatives have demonstrated activity against Enterococcus faecalis, though specific minimum inhibitory concentration values require further characterization . The clinical significance of enterococcal activity is substantial, given the increasing prevalence of vancomycin-resistant enterococci in healthcare settings [11].
The antimicrobial spectrum extends beyond common pathogenic bacteria to include food-associated bacterial species. Studies have demonstrated significant activity against various gram-positive strains isolated from organic food sources, indicating potential applications in food safety and preservation [11]. Cross-resistance patterns observed with biocidal agents suggest that exposure to sublethal concentrations of disinfectants may enhance antibiotic resistance in some gram-positive species, emphasizing the importance of appropriate dosing strategies [11].
Resistance mechanisms in gram-positive bacteria exposed to chlorinated amine compounds include enhanced efflux pump activity and biofilm formation capabilities [11]. Staphylococcus aureus isolates with elevated minimum inhibitory concentration values for benzalkonium chloride show associated resistance to quinolones, beta-lactams, and macrolides, suggesting cross-resistance phenomena that may affect therapeutic efficacy [11].
Biofilm formation represents a significant challenge in antimicrobial therapy, as bacterial cells within biofilms demonstrate dramatically increased resistance to antimicrobial agents compared to planktonic cells. Chlorophenyl amine derivatives demonstrate promising biofilm disruption capabilities through multiple mechanisms of action [12] [13].
Extracellular polymeric substance inhibition serves as a primary mechanism for biofilm disruption. Compounds structurally related to 1-(2-Chlorophenyl)but-3-EN-1-amine target the master regulator csgD, which controls biofilm formation in gram-negative bacteria such as Salmonella species [12]. This regulatory approach results in seventy-five to ninety-nine percent reduction in biofilm biomass at concentrations ranging from twenty to one hundred micromolar [12].
Quorum sensing network disruption represents another critical mechanism for biofilm control. Studies demonstrate that chlorinated compounds can interfere with bacterial communication systems, reducing violacein production and inhibiting biofilm development [14]. The anti-quorum sensing activity is observed at sub-minimum inhibitory concentrations, suggesting that therapeutic levels can be achieved without complete bacterial killing [14].
The biofilm matrix consists of complex three-dimensional structures containing extracellular polymeric substances, proteins, and deoxyribonucleic acid [13]. Disruption of these components requires multi-target approaches, as biofilm cells demonstrate resistance factors ranging from fifty to three hundred-fold higher than planktonic cells for various antimicrobial agents [15]. Chlorinated amine compounds may overcome this resistance through direct interaction with matrix components and interference with cellular metabolism [15].
Persister cells within biofilms present particular challenges due to their metabolically dormant state and enhanced resistance to antimicrobial agents [16]. The mechanism of persister cell elimination by chlorophenyl amine compounds likely involves metabolic activation and reversal of dormancy states, making these cells susceptible to antimicrobial action [16].
Combined antimicrobial approaches show enhanced efficacy for biofilm control. Sequential treatment with reactive agents followed by more selective compounds demonstrates synergistic effects, with antimicrobial efficiency enhanced by more than two hundred percent [15]. This approach suggests that 1-(2-Chlorophenyl)but-3-EN-1-amine could be effectively used in combination therapies for biofilm-associated infections [15].